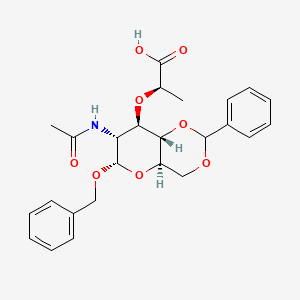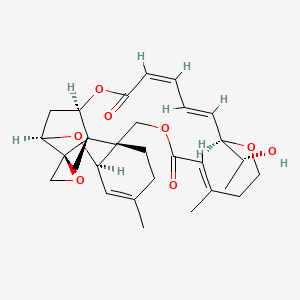
2-Oxobornane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxobornane-3-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 . It is also known by its CAS number 18530-29-5 or 474-98-6 . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-Oxobornane-3-carboxylic acid consists of a carboxylic acid group attached to a bicyclic structure . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (OH) group. The bicyclic structure, known as a bornane or norbornane structure, consists of two fused cyclohexane rings .Aplicaciones Científicas De Investigación
Hydrogen Bonds in Carboxyoximes : Bornane derivatives, including those with carboxylic functions like bornane-2-oxime-3-endo-carboxylic acid, demonstrate 'heterogenic' hydrogen bonds between carboxylic and oxime groups. These 'carboxyoxime' systems are considered elements of supramolecular structures, influencing their potential in crystallization and structural chemistry (Kubicki, Borowiak, & Antkowiak, 2000).
Synthesis of Norbornanes with Functionalized Carbon Substituents : Research on norbornane derivatives, such as 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone, explores the chemical reactions and synthesis processes involving carboxylic acid derivatives of norbornane. This work contributes to the understanding of organic synthesis and functionalization of these compounds (Yates & Kaldas, 1992).
Microbiologically Produced Carboxylic Acids : Biotechnological preparation of oxo- and hydroxycarboxylic acids, including those related to 2-Oxobornane-3-carboxylic acid, are highlighted for their role as building blocks in organic synthesis. The study emphasizes the importance of these acids in producing compounds for pharmaceutical research and total synthesis (Aurich et al., 2012).
Catalytic Wet Air Oxidation of Carboxylic Acids : This research investigates the oxidation of carboxylic acids, including oxalic acid, a related compound to 2-Oxobornane-3-carboxylic acid. The study explores catalytic processes for converting these acids into carbon dioxide and water, contributing to our understanding of environmental and industrial applications of carboxylic acid oxidation (Lee & Kim, 2000).
Direcciones Futuras
While specific future directions for 2-Oxobornane-3-carboxylic acid are not available, there is ongoing research into the potential applications of carboxylic acids. For example, there is interest in the deoxygenative borylation of carboxylic acids, which could enable a direct transformation of aromatic carboxylic acids . This could open up new possibilities for the use of carboxylic acids in various settings.
Propiedades
IUPAC Name |
(1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVAVGXJZFTEH-NSMOOJLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxobornane-3-carboxylic acid | |
CAS RN |
474-98-6 |
Source


|
| Record name | 2-oxobornane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate](/img/no-structure.png)



